Meta-Hydroxy Substitution Enhances Hydrogen-Bonding Capacity Relative to Unsubstituted Phenyl Analog
The presence of a hydroxyl group at the meta position of the phenyl ring in 3-Amino-4-(3-hydroxyphenyl)butyric acid increases the number of hydrogen bond donors compared to the unsubstituted analog 3-amino-4-phenylbutyric acid. Computed properties from PubChem indicate that the target compound has three hydrogen bond donors (amino, carboxylic acid, and phenolic hydroxyl groups) versus two for 3-amino-4-phenylbutyric acid (amino and carboxylic acid only) [1][2]. This additional hydrogen-bonding capacity can enhance molecular recognition in biological targets and improve aqueous solubility, which is critical for drug design and biochemical assays.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 hydrogen bond donors |
| Comparator Or Baseline | 3-Amino-4-phenylbutyric acid (2 hydrogen bond donors) |
| Quantified Difference | +1 hydrogen bond donor (50% increase) |
| Conditions | Computed property values from PubChem database |
Why This Matters
Increased hydrogen bond donor count can improve target engagement and solubility, influencing compound selection for structure-activity relationship (SAR) studies and lead optimization.
- [1] PubChem. 3-Amino-4-(4-hydroxyphenyl)butyric Acid (CID 3605157). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-_4-hydroxyphenyl_butyric-Acid (accessed 2026). View Source
- [2] PubChem. beta-Aminobenzenebutanoic acid (3-Amino-4-phenylbutyric acid; CID 277936). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15099-85-1 (accessed 2026). View Source
